molecular formula C9H11NO3 B1302001 Methyl 3-Amino-4-methoxybenzoate CAS No. 24812-90-6

Methyl 3-Amino-4-methoxybenzoate

Cat. No. B1302001
CAS RN: 24812-90-6
M. Wt: 181.19 g/mol
InChI Key: QVDWKLDUBSJEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Amino-4-methoxybenzoate is a compound that is structurally related to various benzoate derivatives, which are often used in pharmaceutical and chemical research. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential applications of Methyl 3-Amino-4-methoxybenzoate.

Synthesis Analysis

The synthesis of related compounds often involves modifications to the benzoate core structure. For instance, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole involves the modification of the indole nitrogen and positions C-4 to C-7 with different moieties, such as chloro, methyl, or methoxy groups . Similarly, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a Fischer esterification reaction, indicating that esterification is a viable method for synthesizing methyl benzoate derivatives . These methods could potentially be applied to the synthesis of Methyl 3-Amino-4-methoxybenzoate.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often characterized by intermolecular hydrogen bonding and crystal packing. For example, methyl 4-hydroxybenzoate forms a 3D framework via extensive intermolecular hydrogen bonding, as determined by single crystal X-ray structure analysis . This suggests that Methyl 3-Amino-4-methoxybenzoate may also exhibit significant hydrogen bonding, which could affect its physical properties and reactivity.

Chemical Reactions Analysis

Benzoate derivatives can undergo various chemical reactions. The compound 2-amino-6-methoxybenzothiazole, for instance, reacts with bis(methylthio)methylene malononitrile to afford a pyrimido[2,1-b][1,3]benzothiazole derivative . This indicates that Methyl 3-Amino-4-methoxybenzoate could potentially participate in similar reactions, leading to the formation of heterocyclic compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can be influenced by their molecular structure. For example, the lower band gap value in methyl 4-hydroxybenzoate indicates molecular determinants underlying its pharmaceutical activity . The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves several steps, including methylation, thiocyanation, ethylation, and oxidation, which could be relevant for understanding the reactivity of Methyl 3-Amino-4-methoxybenzoate .

Scientific Research Applications

Synthesis and Chemical Studies

  • Methyl 3-Amino-4-methoxybenzoate plays a significant role in synthetic chemistry. For instance, it is an intermediate in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a compound used in pharmaceuticals (Wang Yu, 2008).
  • In the synthesis of metoclopramide, a gastroprokinetic agent, Methyl 4-amino-2-methoxybenzoate is used as a precursor, demonstrating its utility in medicinal chemistry (M. Murakami, N. Inukai, A. Koda, K. Nakano, 1971).

Biological and Pharmaceutical Research

Environmental and Material Sciences

  • In environmental sciences, the study of the biotransformation of related compounds, like 3-methoxybenzoic acid, offers insights into microbial metabolism and potential applications in bioremediation and waste treatment (K. Deweerd, A. Saxena, D. Nagle, J. Suflita, 1988).
  • In material science, derivatives of Methyl 3-Amino-4-methoxybenzoate are used in the synthesis and characterization of new materials, such as polyaniline doped with benzoic acid and its derivatives (C. A. Amarnath, S. Palaniappan, 2005).

Safety And Hazards

“Methyl 3-Amino-4-methoxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has an acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity for dusts and mists . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 3-amino-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDWKLDUBSJEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370516
Record name Methyl 3-Amino-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Amino-4-methoxybenzoate

CAS RN

24812-90-6
Record name Benzoic acid, 3-amino-4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24812-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-Amino-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-amino-4-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 3-Amino-4-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-amino-4-methoxy benzoic acid (40 g, 0.239 mol) was dissolved in methanol, H2SO4 (38.14 ml, 0.717 mol) was added dropwise thereto and refluxed for 12 hours. The resulting mixture was cooled to room temperature and concentrated under a reduced pressure to remove methanol, neutralized with NaHCO3, extracted with ethyl acetate, and the extract was concentrated under a reduced pressure. The resulting residue was purified by recrystallization from ethyl acetate/hexane to obtain the title compound (39 g, 0.215 mol) in a yield of 90%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
38.14 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

Concentrated H2SO4 (9 mL) was added in portions to a stirred solution of 3-amino-4-methoxybenzoic acid (20.06 g, 110.4 mmol) in methanol (280 mL). The mixture was heated to reflux overnight then cooled to room temperature, and the solvent was removed in vacuo. The residue was shaken with 10% aqueous potassium carbonate then extracted with ethyl acetate three times. The combined extracts were washed with saturated sodium bicarbonate, dried (MgSO4), filtered, and stripped of solvent under reduced pressure. The residual solid was triturated with hexane and filtered to yield the product (10.82 g); m.p. 75-77° C.
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
20.06 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 3-amino-4-methoxybenzoic acid (0.500 g, 2.99 mmol) and a catalytic amount of aqueous conc. sulfuric acid in MeOH (30 ml) was heated to reflux for 48 hours. The solvent was removed, and the crude was portioned between EtOAc and NaHCO3 5%. The organic phase was dried over Na2SO4 and the solvent was removed affording methyl 3-amino-4-methoxybenzoate (0.509 g, 2.81 mmol, 94% yield, MS/ESI+ 181.9 [MH]+). This product was used without purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 100 mL round bottomed flask equipped with stirbar and nitrogen inlet was charged with the product of Step 2 (1.6 g, 5.5 mmol) and N,N-dimethyl formamide (10 mL). 1,8-diazabicyclo[5.4.0]undec-7-ene (0.91 mL, 6 mmol) was added followed by 2,4-difluorobenzyl bromide (0.77 mL, 6 mmol). The reaction mixture was stirred at 60 C for 4 h, was poured into saturated aqueous NaHCO3 and was extracted with ethyl acetate. The organic layer was washed with brine, dried with Na2SO4 and concentrated in vacuo to give the title compound as an orange foam (2.13 g, 93%), which was carried on to the next reaction without further purification. 1H NMR (400 MHz, CD3OD) δ 8.17 (dd, J=2.64 and 11.6 Hz, 1H), 7.82 (td, J=2.7 and 6.8 Hz, 1H), 7.57 (m, 1H), 7.29 (d, J=11.6 Hz, 1H), 7.02 (m, 2H), 6.16 (m, 1H), 6.03 (d, J=3.5 Hz, 1H), 5.14 (s, 2H), 3.89 (s, 6H), 1.93 (s, 3H) ppm. 19F NMR (400 MHz, CD3OD) δ −111.43 (1 F), −116.04 (1 F) ppm. ES-HRMS m/z 416.1310 (M+H calcd for C22H20F2NO5 requires 416.1304). Step 4 Preparation of methyl 3-[3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl]-4-methoxybenzoate
[Compound]
Name
product
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Synthesis routes and methods V

Procedure details

A 1 L 3-necked round bottomed flask equipped with a nitrogen inlet, stirbar, addition funnel and thermocouple was charged with 3-amino-4-methoxy benzoic acid (50 g, 0.299 mol) and methanol (300 mL). The system was cooled to 0 C and acetyl choride (30 mL, 0.42 mol) was added dropwise. The system was warmed to room temperature, the addition funnel was replaced with a reflux condenser, and was heated to reflux for 1.5 h. The reaction mixture was cooled to room temperature, quenched with saturated aqueous NaHCO3, and extracted with ethyl acetate. The organic extract was washed with brine, dried with Na2SO4 and concentrated in vacuo to give methyl 3-amino-4-methoxybenzoate as a dark solid (47.9 g, 88%). 1H NMR (400 MHz, CD3OD) δ 7.40 (t, J=268 Hz, 1H), 7.37 (t, J=2.0 Hz, 1H), 6.86 (d, J=8.8 Hz, 1H), 3.98 (s, 3H), 3.81 (s, 3H) ppm. ES-HRMS m/z 182.0826 (M+H calcd for C9H12ClNO3 requires 182.0812). Step 2 Preparation of methyl 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-4-methoxybenzoate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-Amino-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-Amino-4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-Amino-4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-Amino-4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-Amino-4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-Amino-4-methoxybenzoate

Citations

For This Compound
31
Citations
Z Guo, T Xue, X Sun, D Li, F Wang, L Fan, X Liu… - Chemical Engineering …, 2023 - Elsevier
… Small isomeric D-π-A molecules of methyl 2-amino-4-methoxybenzoate (M2A4M) and methyl 3-amino-4-methoxybenzoate (M3A4M) with multiple coordination sites provide us a …
Number of citations: 11 www.sciencedirect.com
FA Agili - Current Organic Synthesis, 2018 - ingentaconnect.com
… prepared by condensation of methyl 3-amino-4-methoxybenzoate hydrochloride with 9- … Synthesis of the Precursor Compound, Methyl 3-Amino-4methoxybenzoate hydrochloride (3…
Number of citations: 5 www.ingentaconnect.com
E Ghazy, T Heimburg, J Lancelot, P Zeyen… - European Journal of …, 2021 - Elsevier
… This compound was synthesized – as shown in Scheme 1 – through the amide coupling between 2-chloro-4-phenylbenzoic acid 1b and methyl 3-amino-4-methoxybenzoate 2c using …
Number of citations: 6 www.sciencedirect.com
H Ohtsu, H Itokawa, Z Xiao, CY Su, CCY Shih… - Bioorganic & medicinal …, 2003 - Elsevier
… ) was treated with excess diazomethane-etherate to give methyl 3-amino-4-methoxybenzoate (5.16 g, 95% yield). A slurry of methyl 3-amino-4-methoxybenzoate (3.7 g, 20.4 mmol) and …
Number of citations: 68 www.sciencedirect.com
B Wendt, M Mülbaier, S Wawro… - Journal of medicinal …, 2011 - ACS Publications
Inhibitors of hypoxia-inducible factor 1 (HIF-1) represent promising anticancer therapeutics. We have identified a series of potent toluidinesulfonamide HIF-1 inhibitors. However, the …
Number of citations: 17 pubs.acs.org
S Darwish, E Ghazy, T Heimburg, D Herp… - International journal of …, 2022 - mdpi.com
… After 4-((tert-butoxycarbonyl) amino)benzoic acid (4) was prepared as previously reported [14], it was reacted with methyl 3-amino-4-methoxybenzoate (6a) following Method IIIA (see …
Number of citations: 14 www.mdpi.com
JJ Bergman, WD Chandler… - Canadian Journal of …, 1971 - cdnsciencepub.com
… The preparation and properties of the following have been described previously (1, 17): methyl 4-methoxy-3nitrobenzoate (2a); methyl 3-amino-4-methoxybenzoate (26); methyl 3-iodo-4…
Number of citations: 9 cdnsciencepub.com
T Hattori, A Takeda, K Suzuki, N Koike… - Journal of the …, 1998 - pubs.rsc.org
… To a solution of methyl 3-amino-4-methoxybenzoate (4.66 g, 25.7 mmol) in xylene (10 cm3)–pyridine (5.0 cm3) was added butane-1,4-diyl bis(methanesulfonate) (12.7 g, 51.6 mmol) at …
Number of citations: 20 pubs.rsc.org
S Sellarajah, T Lekishvili, C Bowring… - Journal of medicinal …, 2004 - ACS Publications
… DMAP (0.017 g, 0.142 mmol) and methyl-3-amino-4-methoxybenzoate (0.567 g, 3.13 mmol) were reacted with 4−4‘-biphenyldisulfonyl chloride (0.350 g, 0.99 mmol) in anhydrous …
Number of citations: 82 pubs.acs.org
J López-Ogalla, E García-Palomero… - …, 2014 - pubs.rsc.org
… To a solution of (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane (200 mg, 0.76 mmol) in i PrOH (5 mL) is added methyl 3-amino-4-methoxybenzoate (206 mg, 1.1 mmol). The mixture …
Number of citations: 7 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.